

Application Notes & Protocols: Isolation and Identification of Territrem C from *Aspergillus terreus*

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Compound Focus: Territrem C

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Introduction

Territrem C is a **tremorgenic mycotoxin** belonging to a class of secondary metabolites produced by various fungi, including *Aspergillus terreus*. Its core structure consists of a **phenyl moiety** connected to a complex polycyclic system. The compound is noted for its **acetylcholinesterase inhibitory activity**, making it a molecule of interest in neurological research [1]. The isolation protocol outlined below is adapted from established methodologies for extracting territremes from fungal rice cultures [2] [1].

Experimental Protocol

Fungal Cultivation and Fermentation

Principle: The first step involves the cultivation of the producing fungus, *Aspergillus terreus*, on a solid rice medium to promote the production of secondary metabolites, including **Territrem C**.

Materials:

- Fungal Strain:** *Aspergillus terreus* (e.g., strain 23-1 as referenced in the literature).

- **Culture Medium:** Rice (200 g), serving as the solid fermentation substrate.
- **Nutrient Supplementation:** The medium may be supplemented with yeast extract, bran, and salts to enhance fungal growth and metabolite production [3].
- **Equipment:** Erlenmeyer flasks or autoclavable jars, autoclave, incubator.

Procedure:

- **Medium Preparation:** Mix 200 g of rice with approximately 60 mL of distilled water in a suitable container. The goal is to hydrate the rice without leaving excess free water.
- **Sterilization:** Autoclave the medium at 121°C for 20-30 minutes to achieve sterility.
- **Inoculation:** Once cooled, aseptically inoculate the sterile medium with a spore suspension or mycelial fragment of *Aspergillus terreus*.
- **Incubation:** Incubate the culture at **25-30°C for 10-14 days** under static conditions. This allows for extensive fungal colonization and the biosynthesis of **Territrem C** [3] [2].

Extraction of Crude Metabolites

Principle: After fermentation, the fungal mycelia and rice medium are dried and extracted with an organic solvent to dissolve non-polar secondary metabolites like **Territrem C**.

Materials:

- **Extraction Solvent:** Chloroform or Ethyl Acetate.
- **Equipment:** Sonicator or Soxhlet apparatus, rotary evaporator, filtration setup.

Procedure:

- **Drying:** The fermented rice culture is first dried in an oven at **60°C** and then pulverized into a fine powder [3].
- **Solvent Extraction:** Mix the dried, powdered material with chloroform in a ratio of approximately **1:2 (w/v)**. For example, 3.1 kg of dried medium would be mixed with ~6.2 L of chloroform [3] [2].
- **Sonication:** Subject the mixture to **ultrasonication for 120 minutes** at room temperature (25°C) to facilitate efficient extraction [3].
- **Filtration and Concentration:** Filter the mixture to remove solid debris. Collect the filtrate and concentrate it under reduced pressure using a rotary evaporator to obtain the crude extract.
- **Repetition:** Repeat the extraction process **three times** to ensure exhaustive extraction, and combine the crude extracts [3].

Isolation and Purification of Territrem C

Principle: The concentrated crude extract contains a mixture of metabolites. **Territrem C** is separated and purified using a combination of silica gel column chromatography and thin-layer chromatography (TLC) based on polarity differences.

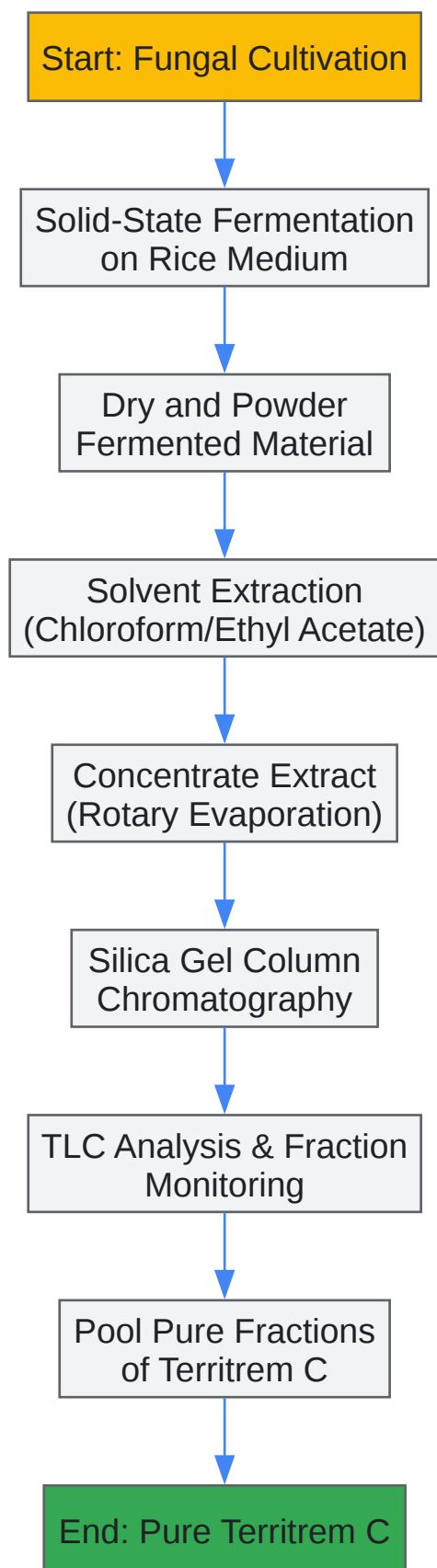
Materials:

- **Chromatography Media:** Silica gel (200-300 mesh) for column chromatography.
- **Solvent Systems:** Benzene-Ethyl Acetate mixtures of varying polarity for elution [1].
- **TLC Plates:** Silica gel 60 F254 plates.
- **Visualization:** Ultraviolet light (254 nm and 365 nm).

Procedure:

- **Column Packing:** Pack a glass chromatography column with a slurry of silica gel in a non-polar solvent like hexane.
- **Sample Loading:** Adsorb the crude extract onto a small amount of silica gel, allow it to dry, and load it onto the top of the prepared column.
- **Gradient Elution:** Elute the column with a stepwise gradient of benzene-ethyl acetate. A recommended starting point is a high ratio of benzene to ethyl acetate (e.g., 9:1), gradually increasing the percentage of ethyl acetate to elute more polar compounds [1].
- **Fraction Collection:** Collect eluent in small, sequential fractions.
- **TLC Analysis:** Analyze each fraction by TLC using an appropriate solvent system (e.g., chloroform-acetone). Compare the R_f values and UV profiles against known standards if available.
- **Identification of Territrem C:** **Territrem C** will have a specific R_f value and will fluoresce under UV light. Pool the fractions containing pure **Territrem C** as confirmed by TLC.
- **Crystallization (Optional):** The pooled fractions can be concentrated and subjected to crystallization to obtain pure **Territrem C** as a solid.

The following workflow summarizes the key stages of the isolation process:



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Structural Elucidation and Analysis

Principle: The structure of the isolated compound is confirmed using spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Procedure:

- Mass Spectrometry (MS):** Determine the molecular weight and formula. **Territrem C** has a molecular formula of **C₂₈H₃₂O₉** and a molecular weight of **512.20 g/mol** [2].
- NMR Spectroscopy:** Use ¹H and ¹³C NMR to confirm the structure. The key difference between **Territrem C** and the related Territrem B is its **4-hydroxy-3,5-dimethoxy phenyl group**, compared to the 3,4,5-trimethoxy phenyl group in Territrem B [2].

Data Summary

The table below summarizes key physicochemical and biological data for **Territrem C** and its analogs for easy comparison.

Table 1: Comparative Properties of Selected Territrem Mycotoxins

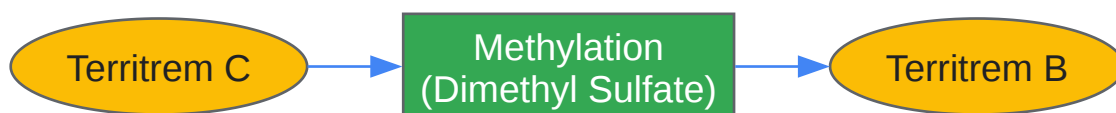
Property	Territrem C	Territrem B	Territrem A
Molecular Formula	C ₂₈ H ₃₂ O ₉ [2]	C ₂₉ H ₃₄ O ₉ [2]	-
Molecular Weight	512.20 g/mol [2]	-	-
Key Structural Feature	4-hydroxy-3,5-dimethoxy phenyl group [2]	3,4,5-trimethoxy phenyl group [2]	Similar to Territrem B [1]
Acute Toxicity (in mice)	Discussed in [2]	Tremorgenic [1]	Highly tremorgenic [1]
Tremorgenic Activity	Greatly reduced compared to A and B [1]	Potent	Potent

Table 2: Key Experimental Parameters for Isolation

Experimental Stage	Key Parameter	Details / Value
Fermentation	Substrate	Rice medium [3] [2]
	Incubation Time	10-14 days [3] [2]
Extraction	Solvent	Chloroform or Ethyl Acetate [3] [2]
	Method	Ultrasonication (120 min) [3]
Purification	Primary Technique	Silica Gel Column Chromatography [1]
	Elution System	Benzene-Ethyl Acetate gradient [1]

Key Notes for Researchers

- **Toxicity Handling:** Territrems are tremorgenic mycotoxins. All procedures should be conducted in a fume hood, and personnel should wear appropriate personal protective equipment (PPE) including gloves and lab coats.
- **Analytical Verification:** The identity and purity of the isolated compound must be rigorously confirmed using a combination of TLC, MS, and NMR, as the territrems are a closely related family of compounds.
- **Structural Relationship:** It has been demonstrated that **Territrem B can be obtained by methylating Territrem C** with dimethyl sulfate, confirming their structural relationship [2]. This pathway is illustrated below.



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References

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